molecular formula C14H16N2O3 B4772912 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide

2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide

Cat. No. B4772912
M. Wt: 260.29 g/mol
InChI Key: VZMWCDQWHSLLNE-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide, also known as DIPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIPPA is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids. As a result, DIPPA has been investigated for its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.

Mechanism of Action

2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce a range of physiological effects.
Biochemical and Physiological Effects
2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide has been shown to have a range of biochemical and physiological effects, particularly in the brain. For example, 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which can activate cannabinoid receptors and produce analgesic, anti-inflammatory, and anxiolytic effects. 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide has also been shown to increase levels of other neurotransmitters such as dopamine and serotonin, which can have a range of effects on mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide in lab experiments is its selectivity for FAAH, which allows for more precise manipulation of endocannabinoid levels in the brain. However, one limitation of using 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide is its relatively low potency compared to other FAAH inhibitors, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide and its applications in scientific research. One area of interest is the potential therapeutic applications of 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide in various diseases, such as pain, inflammation, and anxiety. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have greater efficacy in lab experiments and potential therapeutic applications. Finally, further research is needed to better understand the physiological and biochemical effects of 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide, particularly in the brain, and how these effects may vary depending on dosage and administration method.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. As a selective inhibitor of FAAH, 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide has been shown to increase levels of endocannabinoids in the brain, which can have a range of effects on various physiological processes. For example, 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide has been shown to have analgesic effects in animal models of pain, and has also been investigated for its potential anti-inflammatory and anxiolytic properties.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-5-4-6-12(10(9)2)19-11(3)14(17)15-13-7-8-18-16-13/h4-8,11H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMWCDQWHSLLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NOC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dimethylphenoxy)-N-(1,2-oxazol-3-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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